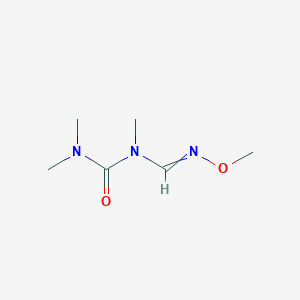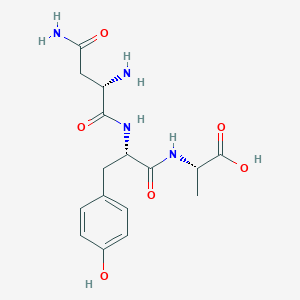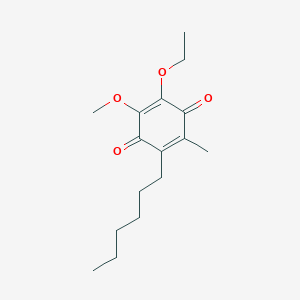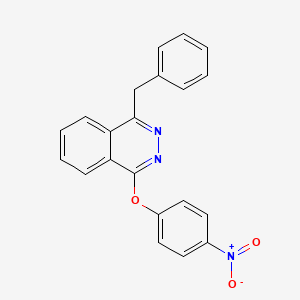![molecular formula C10H11NO3 B12545722 Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl- CAS No. 144084-36-6](/img/structure/B12545722.png)
Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl- is a heterocyclic compound that belongs to the class of furopyridines This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl- typically involves the following steps:
Amination or Hydrazination: 2-chloro-3-cyano-4-methoxy-6-methylpyridine undergoes amination or hydrazination to form 2-amino or 2-hydrazino derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways Involved: It modulates signaling pathways such as the extracellular signal-regulated kinases (ERKs) pathway, which plays a crucial role in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1H-furo[3,4-c]pyridines
- Pyrazolo[3,4-b]pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl- stands out due to its unique fused ring structure and the presence of methoxy and dimethyl groups.
Properties
CAS No. |
144084-36-6 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-methoxy-1,1-dimethylfuro[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-10(2)6-4-5-11-8(13-3)7(6)9(12)14-10/h4-5H,1-3H3 |
InChI Key |
GMNSGWKSZMMZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=NC=C2)OC)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


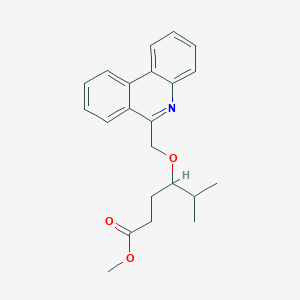
![N-[2-(Pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12545649.png)
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)


![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
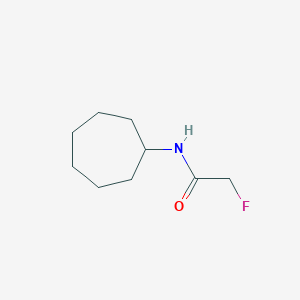
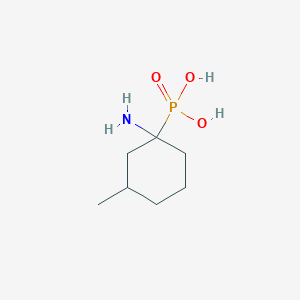
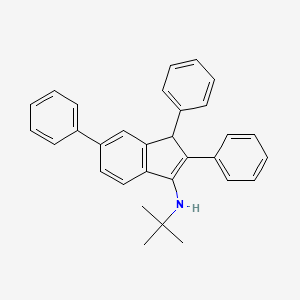
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
